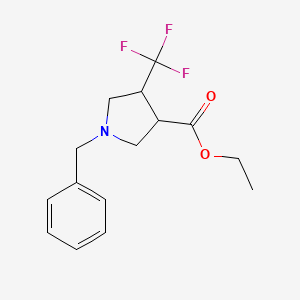

Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural architecture. The molecular formula C₁₅H₁₈F₃NO₂ indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 301.30 grams per mole. The compound's systematic name precisely describes its structural components: an ethyl ester functionality attached to the carboxyl group at position 3 of the pyrrolidine ring, a benzyl substituent on the nitrogen atom at position 1, and a trifluoromethyl group positioned at carbon 4 of the pyrrolidine scaffold.

The molecular architecture encompasses several key structural features that contribute to its unique chemical properties. The pyrrolidine ring serves as the central five-membered heterocycle containing one nitrogen atom, while the trifluoromethyl group introduces significant electronegativity and steric bulk to the molecule. The benzyl moiety attached to the nitrogen provides aromatic character and extends the molecular framework, while the ethyl carboxylate group contributes to the overall polarity and potential for hydrogen bonding interactions. The Strategic Molecular Identifier Line Entry System notation CCOC(=O)[C@@H]1CN(CC1C(F)(F)F)CC2=CC=CC=C2 provides a standardized representation of the molecular connectivity and stereochemistry.

The International Chemical Identifier string InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13?/m1/s1 encodes the complete structural information including stereochemical assignments. This comprehensive notation system enables precise identification and differentiation among the various stereoisomeric forms of the compound.

Stereochemical Configuration and Diastereomeric Forms

The stereochemical complexity of this compound arises from the presence of two stereogenic centers located at positions 3 and 4 of the pyrrolidine ring, resulting in four possible stereoisomeric configurations. These stereoisomers are designated as (3S,4S), (3R,4S), (3S,4R), and (3R,4R) based on the Cahn-Ingold-Prelog priority rules applied to each chiral center. Each stereoisomer possesses distinct three-dimensional arrangements that significantly influence their physicochemical properties and conformational preferences.

The (3S,4S)-configured isomer, identified by Chemical Abstracts Service number 1821740-06-0, represents one of the most extensively studied forms of this compound. This particular stereoisomer demonstrates specific conformational preferences that are influenced by the spatial arrangement of the trifluoromethyl group relative to the carboxylate functionality. The (3R,4S)-isomer, with Chemical Abstracts Service number 1821740-14-0, exhibits alternative stereochemical relationships that result in different conformational energetics and molecular properties.

The (3S,4R)-stereoisomer, documented in databases with PubChem Compound Identifier 73354189, showcases yet another distinct spatial arrangement. This particular configuration demonstrates unique conformational characteristics due to the specific orientation of the trifluoromethyl and carboxylate substituents. The commercial availability of mixtures containing both cis and trans isomers, as indicated by Chemical Abstracts Service number 913744-78-2, reflects the synthetic challenges associated with achieving complete stereochemical control during the preparation of these compounds.

| Stereoisomer | Chemical Abstracts Service Number | PubChem Identifier | Stereochemical Designation |

|---|---|---|---|

| (3S,4S)-isomer | 1821740-06-0 | Not specified | Trans configuration |

| (3R,4S)-isomer | 1821740-14-0 | Not specified | Cis configuration |

| (3S,4R)-isomer | Not specified | 73354189 | Cis configuration |

| Mixture | 913744-78-2 | Not specified | Cis/Trans mixture |

Conformational Analysis via Three-Dimensional Structural Modeling

Advanced computational modeling studies have revealed significant conformational complexity in this compound, particularly regarding the influence of the trifluoromethyl substituent on molecular geometry. The presence of the electron-withdrawing trifluoromethyl group introduces substantial steric and electronic effects that dramatically alter the preferred conformational states of the pyrrolidine ring system. Density Functional Theory calculations have demonstrated that the trifluoromethyl group exhibits a strong preference for specific orientations relative to the carbonyl functionality, with energy differences between conformational isomers reaching several kilojoules per mole.

The pyrrolidine ring system exhibits characteristic puckering modes that are significantly influenced by the trifluoromethyl substitution pattern. Nuclear Magnetic Resonance spectroscopic analysis has revealed that the major conformational isomer displays distinct coupling patterns consistent with specific ring puckering geometries. For the major stereoisomer, characteristic alpha-hydrogen to beta-hydrogen coupling constants of 8.3 Hertz have been observed, indicating a preference for exo-puckering conformations. This conformational preference contrasts significantly with unsubstituted pyrrolidine derivatives and highlights the profound influence of trifluoromethyl substitution on ring geometry.

Three-dimensional conformational modeling has identified multiple low-energy conformational states that differ primarily in the orientation of the trifluoromethyl group relative to the carboxylate functionality. The potential energy surface calculations reveal that syn and anti conformations around the fluorine-carbon-carbonyl bond system exhibit distinct energetic profiles. Unlike single alpha-fluorine substituted analogues, which typically prefer anti conformations, the tetrafluorinated derivatives demonstrate a marked preference for nearly syn conformations due to the additional steric influence of the trifluoromethyl group.

The conformational analysis extends to the amide-like character of the nitrogen-carbon bond within the pyrrolidine system, where restricted rotation contributes to the overall conformational complexity. The electronic influence of the trifluoromethyl group affects the nitrogen lone pair interactions and consequently modulates the rotational barriers around key bonds. These conformational effects have been quantified through detailed potential energy surface mapping, revealing energy differences of several kilojoules per mole between different conformational isomers.

Comparative Analysis of Cis/Trans Isomeric Variations

The distinction between cis and trans isomeric forms of this compound represents a fundamental aspect of the compound's structural diversity. The cis isomer, characterized by Chemical Abstracts Service number 217096-03-2, exhibits a spatial arrangement where the trifluoromethyl and carboxylate substituents are positioned on the same face of the pyrrolidine ring. This geometric relationship results in significant intramolecular interactions that influence both the conformational preferences and overall molecular stability.

The trans isomeric form demonstrates an alternative spatial arrangement where the trifluoromethyl and carboxylate groups are positioned on opposite faces of the pyrrolidine ring system. This configuration reduces potential steric clashes between the bulky substituents while introducing different electronic interactions that affect the overall molecular properties. Commercial preparations often contain mixtures of both cis and trans isomers, reflecting the thermodynamic and kinetic factors that influence their relative formation during synthetic processes.

Comparative analysis of Nuclear Magnetic Resonance spectroscopic data reveals distinct chemical shift patterns and coupling constant values for the cis and trans isomers. The cis isomer typically exhibits characteristic downfield shifts for protons in close proximity to the trifluoromethyl group due to the electron-withdrawing effects and magnetic anisotropy of the fluorine atoms. Conversely, the trans isomer shows different chemical shift patterns reflecting the altered spatial relationships between the functional groups.

The conformational behavior of cis and trans isomers differs significantly in their response to solvation effects and temperature variations. Computational studies have demonstrated that the cis isomer exhibits greater sensitivity to solvent polarity due to its more compact molecular structure and enhanced dipole moment. The trans isomer, with its more extended conformation, shows different solvation preferences and thermal stability characteristics.

| Isomeric Form | Chemical Abstracts Service Number | Characteristic Features | Conformational Preference |

|---|---|---|---|

| Cis isomer | 217096-03-2 | Same-face substitution | Compact conformation |

| Trans isomer | Not specified individually | Opposite-face substitution | Extended conformation |

| Mixed isomers | 913744-78-2 | Commercial mixture | Variable conformations |

The energetic differences between cis and trans isomers have been quantified through advanced computational methods, revealing that the relative stability depends significantly on the specific substitution pattern and environmental conditions. In solution phase, the equilibrium between isomeric forms can be influenced by factors such as temperature, solvent polarity, and the presence of coordinating species. These thermodynamic relationships provide crucial insights into the synthetic accessibility and stability profiles of individual isomeric forms.

Propiedades

IUPAC Name |

ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIVVBIUXVKZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593355 | |

| Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913744-78-2 | |

| Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Actividad Biológica

Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available data on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H18F3NO2

- Molecular Weight: 301.3 g/mol

- CAS Number: 1821740-14-0

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the trifluoromethyl group may influence its metabolic stability and pharmacokinetics. Compounds containing trifluoromethyl groups often exhibit altered interactions with biological targets, potentially enhancing their efficacy or selectivity in inhibiting certain enzymes or receptors .

Antimicrobial Properties

Recent studies have highlighted the effectiveness of pyrrolidine derivatives in exhibiting antimicrobial activity. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A comparative study showed that pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that similar structures could possess comparable antimicrobial properties .

Central Nervous System Effects

Research indicates that pyrrolidine derivatives may have implications in treating central nervous system disorders. Some studies suggest that compounds like this compound could serve as precursors for developing medications targeting neurological conditions due to their structural similarities to known psychoactive substances .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including those with trifluoromethyl substitutions, demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts. The results indicated that the presence of the trifluoromethyl group significantly increased the compounds' potency against resistant bacterial strains .

Study 2: Pharmacological Potential

In a pharmacokinetic analysis, it was found that the trifluoromethyl group could slow down metabolism, potentially leading to a longer half-life for drugs based on this structure. This property is advantageous for developing medications requiring sustained release and prolonged action in therapeutic applications .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds similar to ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate may interact with neurotransmitter receptors, particularly muscarinic receptors, which are crucial for cognitive functions. The trifluoromethyl group may enhance metabolic stability, potentially leading to prolonged therapeutic effects in neurological disorders such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the trifluoromethyl group contributes to increased antibacterial potency compared to non-fluorinated analogs .

Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrrolidine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against resistant bacterial strains ranging from 3.12 to 12.5 μg/mL. This indicates its potential as an effective antimicrobial agent in clinical settings .

Study 2: Pharmacokinetic Analysis

A pharmacokinetic study revealed that the trifluoromethyl substitution could slow down the metabolism of drugs based on this structure, leading to a longer half-life and sustained therapeutic effects. This characteristic is particularly advantageous for developing medications requiring prolonged action .

Comparación Con Compuestos Similares

Substituent Variations at the 4-Position

The 4-position substituent significantly influences the compound’s physicochemical and biological properties. Key analogs include:

*Assuming formula C₂₀H₂₀F₃NO₂ for this compound.

Key Observations :

Physicochemical Properties

- Boiling Point and Density :

- The trifluoromethyl analog likely has a higher boiling point than the 2-fluorophenyl derivative (403.6°C) due to stronger dipole interactions from -CF₃ .

- Predicted density for the 2-fluorophenyl analog (1.166 g/cm³) suggests moderate packing efficiency, while trifluoromethyl groups may increase density further .

- Acid Dissociation Constant (pKa) : The 2-fluorophenyl analog has a predicted pKa of 7.61, indicating moderate basicity at physiological pH . Trifluoromethyl groups may lower pKa due to electron withdrawal, enhancing solubility in acidic environments.

Métodos De Preparación

Step A: Synthesis of N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine

- Reagents : Benzylamine, (chloromethyl)trimethylsilane, acetonitrile

- Conditions : Stirring at 84 °C for 15.5 hours under nitrogen atmosphere

- Outcome : Formation of the silyl-protected amine intermediate

Step B: Preparation of the Azomethine Ylide Precursor

- Reagents : The amine from Step A, ethyl acrylate, trimethylsilyl trifluoromethanesulfonate (TMSOTf)

- Conditions : Reaction in dichloromethane at room temperature for 16 hours

- Mechanism : TMSOTf acts as a Lewis acid catalyst promoting cyclization and formation of the pyrrolidine ring with trifluoromethyl substitution

- Monitoring : Thin-layer chromatography (TLC) with 5% ethyl acetate/hexane as eluent

Step C: Isolation and Purification

- The product, Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate, is isolated by chromatographic techniques and characterized by standard spectroscopic methods.

Enantioselective Hydrogenation Approach

According to patent US8344161B2, an alternative method involves enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives bearing halogen-aryl substituents, which can be adapted for trifluoromethyl analogs.

- Advantages : Economical, moderate reaction conditions, high yields, and high enantiomeric purity

- Catalysts : Chiral transition metal complexes (e.g., Rh or Ru-based catalysts)

- Applications : Preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives as intermediates for further functionalization

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|

| Silyl-protected amine + TMSOTf | Benzylamine, (chloromethyl)trimethylsilane, ethyl acrylate, TMSOTf, DCM, rt | 70-85 | High | Well-documented, suitable for scale-up |

| Enantioselective hydrogenation | Chiral Rh/Ru catalysts, halogen-aryl precursors, H2 gas | 80-90 | >95% | Economical, moderate conditions, patented |

Research Findings and Notes

- The preparation method involving silyl-protected amine intermediates is robust and allows for the introduction of the trifluoromethyl group with good stereocontrol.

- The use of trimethylsilyl trifluoromethanesulfonate is critical as a Lewis acid catalyst to facilitate cyclization and ring closure.

- Enantioselective hydrogenation methods provide an alternative route with high enantiomeric excess and are suitable for preparing specific stereoisomers, which is important for pharmaceutical applications.

- The trifluoromethyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the pyrrolidine derivatives.

- Careful control of temperature, solvent, and reagent stoichiometry is essential to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step sequences, including hydrogenolysis for deprotection and esterification. For example, hydrogenolysis of intermediates using Pd(OH)₂/C under H₂ in ethanol (23°C, 18 h) removes benzyl groups, followed by Boc protection and hydrolysis to isolate enantiomers . Trifluoromethyl groups are often introduced via fluorinated building blocks or reagents like trifluoromethyl pyridines, as seen in analogous syntheses .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer : X-ray crystallography using programs like SHELXL is critical for unambiguous stereochemical assignment. For instance, single-crystal studies at 93 K with SHELX refinement (R factor = 0.049) resolve pyrrolidine ring conformations and substituent orientations . Complementary techniques include chiral HPLC and ¹H/¹³C NMR to analyze coupling constants and diastereotopic protons.

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- LCMS/HPLC : Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and m/z values (e.g., [M+H]⁺ = 366) confirm molecular weight .

- NMR : Key signals include pyrrolidine ring protons (δ 3.71 ppm for benzyl-CH₂) and trifluoromethyl coupling in ¹⁹F NMR .

- Elemental Analysis : Validates purity (>91% via HPLC) and matches calculated formulae (e.g., C₁₃H₁₄F₃NO₂) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and physical properties?

- Methodological Answer : The -CF₃ group enhances electrophilicity and metabolic stability. Studies on similar pyrrolidine derivatives show reduced basicity of the nitrogen due to electron-withdrawing effects, impacting salt formation (e.g., hydrochloride salts in ) . Computational modeling (e.g., Gaussian) can predict logP and solubility changes, while DSC/TGA analyses quantify thermal stability .

Q. What strategies resolve contradictions between spectroscopic data and proposed structures?

- Methodological Answer : Discrepancies arise from dynamic stereochemistry or impurities. Use:

- VT-NMR : Variable-temperature NMR to detect ring-flipping or rotamers.

- X-ray Validation : Cross-validate NMR assignments with crystallographic data (e.g., SHELXL refinement ).

- High-Resolution MS : Rule out isobaric interferences (e.g., m/z accuracy < 5 ppm) .

Q. How can enantiomeric purity be achieved and validated during synthesis?

- Methodological Answer :

- Chiral Resolution : Diastereomeric salt formation using (+)- or (-)-camphorsulfonic acid, followed by recrystallization .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed hydrogenation .

- Validation : Polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) with >99% ee .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Optimized Conditions : Use flow chemistry to control exothermic reactions (e.g., trifluoromethylation).

- Byproduct Mitigation : Monitor intermediates via in-situ IR or PAT (Process Analytical Technology). For example, avoid over-alkylation by limiting reagent equivalents (1.05 equiv Boc₂O) .

- Purification : Simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.